5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole
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Overview
Description
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole: is a heterocyclic compound featuring a unique combination of functional groups, including a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylsulfanyl group.
Diazotization and Coupling: The phenyldiazenyl group can be introduced through diazotization of aniline derivatives followed by coupling with the oxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclization step and large-scale diazotization and coupling reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole involves its interaction with specific molecular targets. The phenyldiazenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole is unique due to its combination of a methylsulfanyl group, a phenyl group, and a phenyldiazenyl group within an oxazole ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
74099-12-0 |
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Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5-methylsulfanyl-3-phenyl-1,2-oxazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H13N3OS/c1-21-16-15(18-17-13-10-6-3-7-11-13)14(19-20-16)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
XLQZAXLWBAOCCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NO1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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